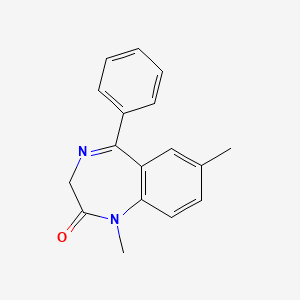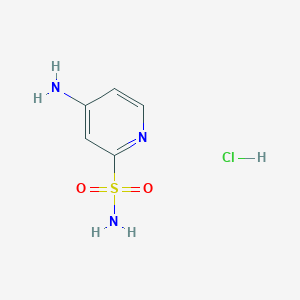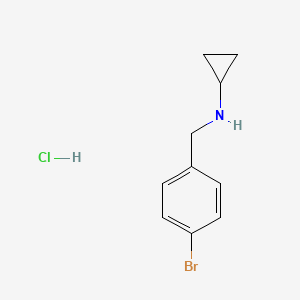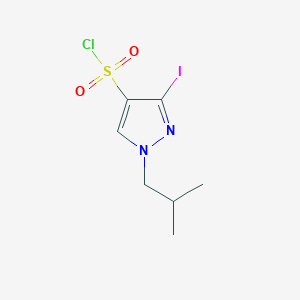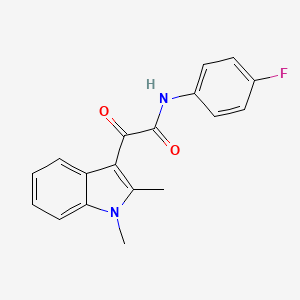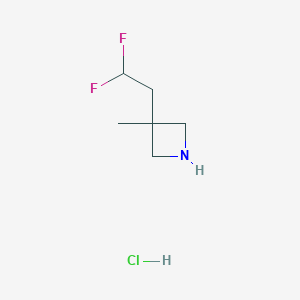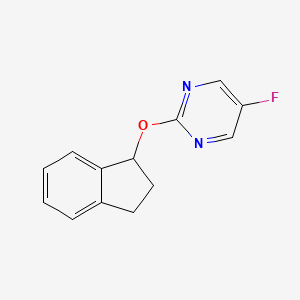
2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and an indene moiety
準備方法
The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-ol with 5-fluoropyrimidine under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
化学反応の分析
2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and pyrimidine derivatives.
科学的研究の応用
2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine can be compared with other similar compounds, such as:
2-(2,3-dihydro-1H-inden-1-yloxy)-4-chloropyrimidine: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
2-(2,3-dihydro-1H-inden-1-yloxy)-5-bromopyrimidine: The presence of a bromine atom alters the compound’s electronic properties and its interactions with biological targets.
2-(2,3-dihydro-1H-inden-1-yloxy)-5-methylpyrimidine: The methyl group provides different steric and electronic effects compared to the fluorine atom, influencing the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-7-15-13(16-8-10)17-12-6-5-9-3-1-2-4-11(9)12/h1-4,7-8,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGQPGNPIOTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
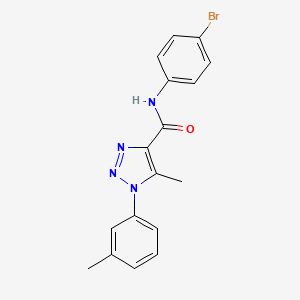
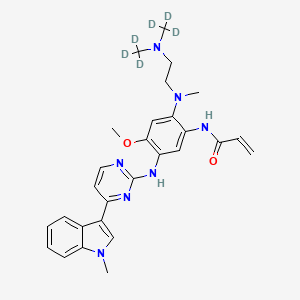
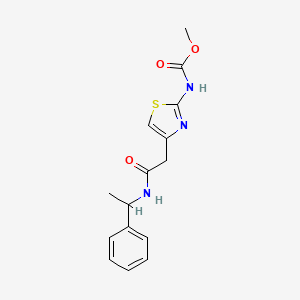
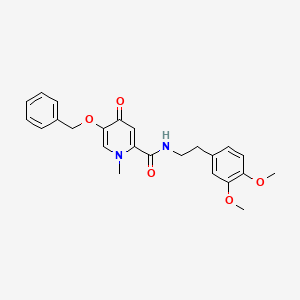
![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)
